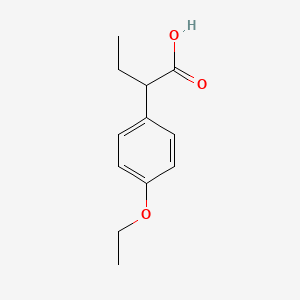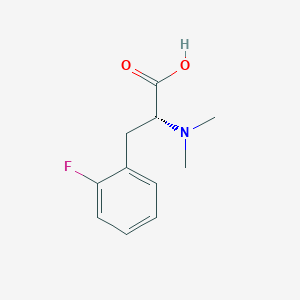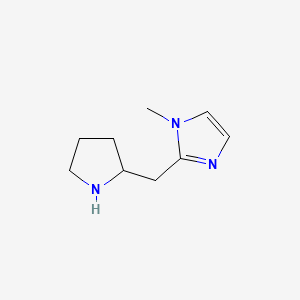
1-methyl-2-(pyrrolidin-2-ylmethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[(pyrrolidin-2-yl)methyl]-1H-imidazole is a heterocyclic compound that features both an imidazole ring and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen-containing rings in its structure allows for diverse chemical reactivity and biological activity.
準備方法
The synthesis of 1-methyl-2-[(pyrrolidin-2-yl)methyl]-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methylimidazole with a pyrrolidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-Methyl-2-[(pyrrolidin-2-yl)methyl]-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace hydrogen atoms on the imidazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methyl-2-[(pyrrolidin-2-yl)methyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activity, the compound is explored as a lead compound in drug discovery. It serves as a scaffold for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
作用機序
The mechanism of action of 1-methyl-2-[(pyrrolidin-2-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
1-Methyl-2-[(pyrrolidin-2-yl)methyl]-1H-imidazole can be compared with other similar compounds, such as:
1-Methylimidazole: A simpler compound with only the imidazole ring. It lacks the additional pyrrolidine ring, resulting in different chemical reactivity and biological activity.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position. This positional isomer exhibits different properties and applications.
Pyrrolidine: A compound with only the pyrrolidine ring. It is used as a building block in organic synthesis and has different reactivity compared to the combined imidazole-pyrrolidine structure.
The uniqueness of 1-methyl-2-[(pyrrolidin-2-yl)methyl]-1H-imidazole lies in its dual-ring structure, which provides a versatile platform for chemical modifications and biological interactions.
特性
分子式 |
C9H15N3 |
|---|---|
分子量 |
165.24 g/mol |
IUPAC名 |
1-methyl-2-(pyrrolidin-2-ylmethyl)imidazole |
InChI |
InChI=1S/C9H15N3/c1-12-6-5-11-9(12)7-8-3-2-4-10-8/h5-6,8,10H,2-4,7H2,1H3 |
InChIキー |
XSIFJWVIGIKOQY-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1CC2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


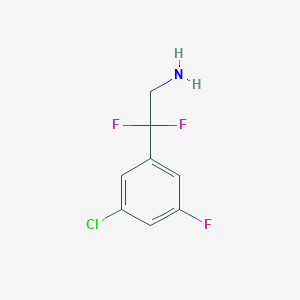
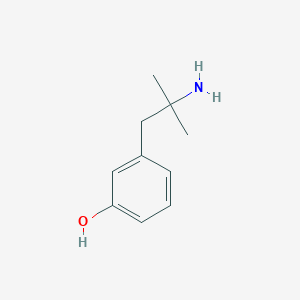

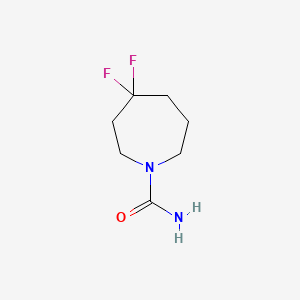
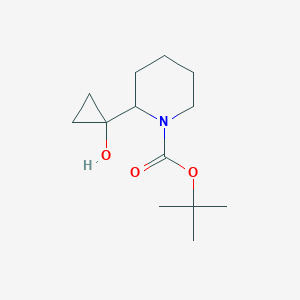
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide](/img/structure/B13601863.png)
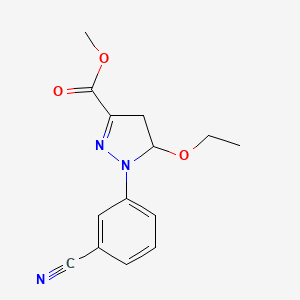

![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)
